molecular formula C20H18N2O6S2 B2860212 (Z)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid CAS No. 875286-37-6

(Z)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No. B2860212
CAS RN: 875286-37-6
M. Wt: 446.49
InChI Key: DSEMKYVYSDKRMA-YVLHZVERSA-N
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Description

(Z)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a useful research compound. Its molecular formula is C20H18N2O6S2 and its molecular weight is 446.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research has shown that derivatives of thioxothiazolidin and related compounds exhibit significant biological activities, including antimicrobial and anticancer effects. For instance, derivatives synthesized from reactions involving compounds similar to (Z)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid have been demonstrated to have in vitro antimicrobial activities against a variety of fungal and bacterial strains. These include Aspergillus niger, A. flavus, Candida species, Staphylococcus aureus, and Escherichia coli, indicating potential for the development of new antimicrobial agents (Dias et al., 2015).

Similarly, novel thioxothiazolidin-4-one derivatives have shown potent in vivo anticancer and antiangiogenic effects in mouse models. These compounds significantly reduced ascites tumor volume and cell number while increasing the lifespan of tumor-bearing mice, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Another study focused on synthesizing and evaluating the cytotoxicity and apoptosis induction of similar compounds in human leukemia cells. The study found moderate to strong antiproliferative activity, indicating the importance of electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009).

Antileishmanial Activity

Compounds with a similar structure have also been synthesized and evaluated for their ability to inhibit the growth of Leishmania infantum, a parasite responsible for leishmaniasis. The presence of electroactive nitro groups in these compounds was found to be important for biological activity, with some derivatives showing promise as potential anti-leishmanicidal drugs (Dias et al., 2015).

properties

IUPAC Name

2-[(5Z)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S2/c1-3-4-14(19(24)25)21-18(23)17(30-20(21)29)10-12-6-8-16(28-12)13-7-5-11(2)9-15(13)22(26)27/h5-10,14H,3-4H2,1-2H3,(H,24,25)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEMKYVYSDKRMA-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)C)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

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